Cas no 1360918-78-0 (Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate)

Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate
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- MDL: MFCD22559469
- インチ: 1S/C10H7BrFNO2/c1-15-10(14)7-4-13-9-6(7)2-5(12)3-8(9)11/h2-4,13H,1H3
- InChIKey: RHASQYWOJJWNHV-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2C(C(=O)OC)=CNC=21)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 264
- トポロジー分子極性表面積: 42.1
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M203745-250mg |
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate |
1360918-78-0 | 250mg |
$ 815.00 | 2022-06-04 | ||
Matrix Scientific | 222432-5g |
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate, 95% min |
1360918-78-0 | 95% | 5g |
$2626.00 | 2023-09-09 | |
TRC | M203745-500mg |
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate |
1360918-78-0 | 500mg |
$ 1355.00 | 2022-06-04 | ||
Matrix Scientific | 222432-1g |
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate, 95% min |
1360918-78-0 | 95% | 1g |
$945.00 | 2023-09-09 |
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate 関連文献
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylateに関する追加情報
Research Briefing on Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate (CAS: 1360918-78-0) in Chemical Biology and Pharmaceutical Applications
Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate (CAS: 1360918-78-0) is a fluorinated and brominated indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and anticancer agents. Its unique structural features, including the presence of both bromo and fluoro substituents, make it a valuable scaffold for structure-activity relationship (SAR) studies and drug discovery efforts.
Recent studies have highlighted the role of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate in the synthesis of novel indole-based compounds targeting protein kinases involved in cancer signaling pathways. Researchers have utilized this compound as a key building block to develop potent and selective inhibitors of kinases such as VEGFR2, FGFR, and BRAF, which are critical targets in oncology. The bromo and fluoro substituents at the 7 and 5 positions, respectively, have been shown to enhance binding affinity and metabolic stability of the resulting drug candidates.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists employed Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate as a starting material for the development of a new class of dual inhibitors targeting both angiogenesis and tumor cell proliferation. The research team demonstrated that derivatives of this compound exhibited nanomolar potency against multiple kinase targets while showing improved pharmacokinetic properties compared to previous generations of inhibitors. The presence of the fluoro substituent was particularly crucial for enhancing membrane permeability and reducing oxidative metabolism.
Another significant application of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate has been in the field of PET (positron emission tomography) tracer development. The bromine atom at the 7-position allows for facile radiofluorination via halogen exchange reactions, making this compound a valuable precursor for the synthesis of 18F-labeled molecular probes. Recent work published in ACS Medicinal Chemistry Letters (2024) described the use of this compound in developing novel PET tracers for imaging tumor hypoxia, with promising results in preclinical models.
The synthetic accessibility of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate has also been improved through recent methodological advances. A 2024 Organic Process Research & Development publication detailed a scalable, continuous-flow synthesis of this compound with significantly improved yield (85%) and purity (>99%) compared to traditional batch methods. This development is particularly important for ensuring consistent supply of high-quality material for pharmaceutical research and development.
From a safety and toxicological perspective, recent studies have characterized the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate and its derivatives. The compound shows favorable metabolic stability in human liver microsomes and moderate plasma protein binding, making it a promising scaffold for further optimization. However, researchers note that careful consideration must be given to potential off-target effects, particularly regarding hERG channel inhibition, which has been observed with some structurally related indole derivatives.
Looking forward, Methyl 7-bromo-5-fluoro-1H-indole-3-carboxylate continues to be a focus of research in multiple areas of drug discovery. Current investigations are exploring its use in the development of targeted protein degraders (PROTACs) and covalent inhibitors, leveraging the reactivity of the bromo substituent for various conjugation strategies. Additionally, computational studies using AI-based drug design platforms are being employed to predict novel bioactive derivatives of this scaffold, potentially accelerating the discovery of next-generation therapeutics.
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